Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound characterized by its unique imidazo[1,2-a]pyridine core structure, which consists of a fused bicyclic system incorporating both imidazole and pyridine rings. The compound has the molecular formula and a molecular weight of approximately 220.22 g/mol. Its structural features include a methoxy group at the 8-position and an ethyl ester at the 3-position, which contribute to its distinctive chemical properties and potential biological activities.
This compound belongs to the class of heterocyclic compounds, specifically the imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities, including neuroprotective effects and potential interactions with various biological targets such as enzymes and receptors involved in cancer pathways .
The synthesis of ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
This synthetic pathway can vary based on specific laboratory conditions and desired yields.
The molecular structure of ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be represented as follows:
The structure features:
This arrangement influences both its chemical reactivity and biological activity.
Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate can participate in various chemical reactions typical of esters and heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacological properties.
The mechanism of action for ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific biological targets:
Further research is needed to fully elucidate these mechanisms and confirm their therapeutic implications.
Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate has potential applications in various fields:
Research continues to explore its full range of applications across medicinal chemistry and pharmacology, highlighting its significance in developing therapeutic agents.
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, first systematically investigated in the mid-20th century. This fused bicyclic structure combines the electronic properties of imidazole with the aromatic character of pyridine, creating a versatile pharmacophore with diverse biological activities. Early synthetic work, exemplified in patent US4450164A, established fundamental methods for constructing the core structure through condensations of 2-aminopyridines with α-halo carbonyl compounds—methodologies that remain relevant today [6]. The scaffold gained significant attention following the commercialization of zolpidem (Ambien®) in the 1990s, which demonstrated the critical importance of this chemotype in central nervous system (CNS) therapeutics targeting the GABAA receptor complex [1].
Table 1: Clinically Approved Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold
Drug Name | Therapeutic Category | Key Structural Features | Target/Mechanism |
---|---|---|---|
Zolpidem | Insomnia treatment | 2-(N,N-Dimethylcarbamoyl)-6-methylimidazo[1,2-a]pyridine | GABAA receptor agonist |
Alpidem | Anxiolytic (withdrawn) | 2-(4-Chlorophenyl)-N,N-diethylimidazo[1,2-a]pyridine-3-acetamide | Tranquilizer |
Zolimidine | Gastroprotective | 8-Benzyloxy-2-methylimidazo[1,2-a]pyridine | Antiulcer agent |
Telacebec (Q203) | Antitubercular (Phase II) | 6-(2,6-Diethylphenyl)-3-((5-(trifluoromethyl)pyridin-2-yl)methoxy)imidazo[1,2-a]pyridine-2-carboxamide | Cytochrome bcc inhibition |
Beyond CNS applications, extensive research over the past two decades has revealed substantial potential against infectious diseases. The discovery of telacebec (Q203), currently in phase II clinical trials for tuberculosis, highlighted the scaffold's capacity to inhibit mycobacterial cytochrome bcc complex—a crucial component of the oxidative phosphorylation pathway in Mycobacterium tuberculosis [1]. This breakthrough catalyzed intensive exploration of the chemotype against drug-resistant pathogens, with particular focus on structure-activity relationship (SAR) optimization. The renaissance in tuberculosis drug discovery has positioned imidazo[1,2-a]pyridine derivatives among the most promising candidates for combating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with several candidates now in preclinical development pipelines [1] .
Synthetic methodologies have evolved substantially alongside biological investigations. A comprehensive review by Bagdi et al. documented significant advances, including multicomponent reactions, oxidative couplings, and tandem cyclization strategies that enable efficient access to diversely functionalized derivatives [8]. These methodological innovations have accelerated SAR exploration, particularly enabling precise modifications at the C-3 and C-8 positions—key sites for modulating biological activity and physicochemical properties.
The strategic placement of substituents on the imidazo[1,2-a]pyridine scaffold profoundly influences target engagement, pharmacokinetic behavior, and ultimately therapeutic utility. Positional isomerism creates distinct electronic environments across the heterocyclic system:
Electronic and Steric Impact of 8-Methoxy Group:Introduction of methoxy at C-8 induces significant electronic redistribution within the fused ring system. The oxygen's electron-donating character increases electron density at adjacent positions while creating a steric barrier that influences molecular conformation. In cytochrome bcc inhibitors like telacebec analogues, the 8-methoxy substituent enhances membrane permeability through balanced lipophilicity (LogP ≈ 2.3-2.8) while maintaining aqueous solubility critical for oral bioavailability [1] [3]. Computational analyses reveal that 8-methoxy functionalization stabilizes a bioactive conformation through intramolecular non-bonded interactions between the methoxy oxygen and the adjacent ring proton. This conformational restraint improves target binding affinity by reducing the entropic penalty associated with ligand-protein complex formation [3].
Carboxylate Functionality at C-3:The C-3 position offers versatile vectoring for pharmacophore development. Ethyl ester functionalization provides a synthetic handle for further derivatization while maintaining favorable drug-like properties. The ester moiety (-COOEt) exhibits moderate polarity (clogP ≈ 2.0-2.5) and serves as a bioisostere for carboxylic acids, amides, and heterocyclic rings in various pharmacological contexts [7]. In pantothenate synthetase inhibitors, ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate derivatives demonstrate nanomolar enzyme inhibition through hydrogen bonding interactions between the carbonyl oxygen and key residues in the ATP-binding pocket . The hydrolytic stability of the ester linkage at physiological pH (t1/2 > 24h) ensures sufficient metabolic stability for in vivo efficacy studies, distinguishing it from more labile carboxylate prodrugs.
Table 2: Impact of Substituent Patterns on Biological Activity
Position | Substituent | Biological System | Key Effects | Reference Activity (MIC or IC50) |
---|---|---|---|---|
8-OMe | Methoxy | M. tuberculosis H37Rv | ↑ Membrane permeability, ↓ cytotoxicity, ↑ metabolic stability | MIC: 0.07-0.14 μM vs XDR-TB [1] |
3-COOEt | Ethyl ester | Mtb pantothenate synthetase | H-bond acceptor, moderate lipophilicity, synthetic versatility | IC50: 0.8 μM |
6-H | Unsubstituted | CLK1 kinase | Permits π-stacking with Phe241 | IC50: 4 nM [9] |
2-Me | Methyl | Various targets | Steric blockade of metabolic sites, electron donation | Varies by system |
Structure-activity relationship (SAR) studies demonstrate remarkable sensitivity to positional effects. When comparing isomeric methoxy substitutions, 8-methoxy derivatives consistently outperform 6-methoxy or 7-methoxy analogues in antimycobacterial activity, with minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv differing by 10-100 fold [1] [3]. Similarly, C-3 carboxylate derivatives exhibit superior target binding to pantothenate synthetase versus C-2 functionalized counterparts, attributed to optimal vector alignment with catalytic residues . The synergistic combination of 8-methoxy and 3-carboxylate groups creates a uniquely privileged molecular architecture that balances electronic, steric, and physicochemical properties for enhanced bioactivity.
Table 3: Synthetic Building Blocks for Imidazo[1,2-a]pyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Applications |
---|---|---|---|---|
Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate | Not specified | C11H12N2O3 | 220.22 | Intermediate for CLK1 inhibitors [9] |
8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | 910122-85-9 | C9H8N2O3 | 192.17 | Antimycobacterial agent [3] |
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | Not specified | C11H12N2O2 | 204.23 | SAR exploration |
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | Not specified | C9H8N2O2 | 176.17 | Pantothenate synthetase inhibitors |
The strategic importance of ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate lies in its dual functionality as both a biological active principle and a versatile synthetic intermediate. The ester group readily undergoes aminolysis with diverse amines to generate carboxamide libraries targeting kinases like CLK1, where derivatives have achieved picomolar inhibition constants [9]. Alternatively, hydrolysis provides direct access to carboxylic acid derivatives that serve as compact, polar pharmacophores for targets requiring ionic interactions. Recent molecular docking studies of CLK1 inhibitors reveal that derivatives maintain critical hydrogen bonds between the imidazo[1,2-a]pyridine nitrogen (Leu244) and the ester carbonyl (Lys191), while the 8-methoxy group occupies a hydrophobic subpocket without steric clashes [9]. This precise positioning exemplifies how rational functionalization at C-8 and C-3 creates complementary interactions within complex biological targets.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1